Cas no 960355-08-2 (2-Chloro-1-2-(1-methylethyl)pyrazolo1,5-apyridin-3-yl-1-propanone)

2-Chloro-1-[2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl]-1-propanone is a pyrazolopyridine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro-substituted propanone moiety attached to a pyrazolo[1,5-a]pyridine core, which may confer reactivity useful in synthetic pathways. The isopropyl group at the 2-position enhances steric and electronic properties, potentially influencing binding affinity or stability in target interactions. This compound is of interest for its role as an intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors or other therapeutic agents. Its precise physicochemical characteristics, such as solubility and stability, should be evaluated for specific applications.
2-Chloro-1-2-(1-methylethyl)pyrazolo1,5-apyridin-3-yl-1-propanone structure
960355-08-2 structure
Product name:2-Chloro-1-2-(1-methylethyl)pyrazolo1,5-apyridin-3-yl-1-propanone
CAS No:960355-08-2
MF:C13H15ClN2O
MW:250.724002122879
CID:5733855
PubChem ID:21585751

2-Chloro-1-2-(1-methylethyl)pyrazolo1,5-apyridin-3-yl-1-propanone Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one
    • 2-chloro-1-(2-isopropylpyrazolo[1,5-alpha]pyridin-3-yl)propan-1-one
    • SCHEMBL653193
    • 2-Chloro-1-[2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl]-1-propanone
    • 960355-08-2
    • VWSIWZSTGUBASV-UHFFFAOYSA-N
    • 1-Propanone, 2-chloro-1-[2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl]-
    • 2-Chloro-1-2-(1-methylethyl)pyrazolo1,5-apyridin-3-yl-1-propanone
    • Inchi: 1S/C13H15ClN2O/c1-8(2)12-11(13(17)9(3)14)10-6-4-5-7-16(10)15-12/h4-9H,1-3H3
    • InChI Key: VWSIWZSTGUBASV-UHFFFAOYSA-N
    • SMILES: ClC(C)C(C1=C2C=CC=CN2N=C1C(C)C)=O

Computed Properties

  • Exact Mass: 250.0872908g/mol
  • Monoisotopic Mass: 250.0872908g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 34.4Ų

Experimental Properties

  • Density: 1.22±0.1 g/cm3(Predicted)
  • Solubility: DMSO
  • pka: 0.85±0.30(Predicted)

2-Chloro-1-2-(1-methylethyl)pyrazolo1,5-apyridin-3-yl-1-propanone Security Information

  • Storage Condition:-20°C Freezer

2-Chloro-1-2-(1-methylethyl)pyrazolo1,5-apyridin-3-yl-1-propanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C960355-500mg
2-​Chloro-​1-​[2-​(1-​methylethyl)​pyrazolo[1,​5-​a]​pyridin-​3-​yl]​-1-propanone
960355-08-2
500mg
$ 729.00 2023-09-08
TRC
C960355-1g
2-​Chloro-​1-​[2-​(1-​methylethyl)​pyrazolo[1,​5-​a]​pyridin-​3-​yl]​-1-propanone
960355-08-2
1g
$ 1156.00 2023-09-08
TRC
C960355-250mg
2-​Chloro-​1-​[2-​(1-​methylethyl)​pyrazolo[1,​5-​a]​pyridin-​3-​yl]​-1-propanone
960355-08-2
250mg
$ 379.00 2023-09-08
TRC
C960355-1000mg
2-​Chloro-​1-​[2-​(1-​methylethyl)​pyrazolo[1,​5-​a]​pyridin-​3-​yl]​-1-propanone
960355-08-2
1g
$1154.00 2023-05-18

Additional information on 2-Chloro-1-2-(1-methylethyl)pyrazolo1,5-apyridin-3-yl-1-propanone

Recent Advances in the Study of 2-Chloro-1-2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl-1-propanone (CAS: 960355-08-2)

The compound 2-Chloro-1-2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl-1-propanone (CAS: 960355-08-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This pyrazolopyridine derivative has shown promising potential in various therapeutic applications, particularly in the modulation of key biological pathways. Recent studies have focused on its synthesis, structural characterization, and biological activity, providing new insights into its mechanism of action and potential clinical applications.

One of the most notable advancements in the study of this compound is its role as a potent kinase inhibitor. Kinases are critical regulators of cellular processes, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. Research has demonstrated that 2-Chloro-1-2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl-1-propanone exhibits selective inhibition against specific kinase targets, making it a valuable candidate for drug development. Structural-activity relationship (SAR) studies have further elucidated the molecular interactions that underlie its inhibitory effects, paving the way for the design of more potent and selective analogs.

In addition to its kinase inhibitory properties, recent investigations have explored the compound's potential in neurodegenerative diseases. Preliminary in vitro and in vivo studies suggest that it may modulate neuroinflammatory pathways, offering a novel therapeutic approach for conditions such as Alzheimer's disease and Parkinson's disease. These findings are particularly significant given the limited treatment options currently available for neurodegenerative disorders.

The synthesis of 2-Chloro-1-2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl-1-propanone has also been optimized in recent years, with researchers developing more efficient and scalable routes. These advancements have not only improved the yield and purity of the compound but have also facilitated its broader use in preclinical and clinical studies. Furthermore, the development of novel formulations, such as nanoparticle-based delivery systems, has enhanced its bioavailability and therapeutic efficacy.

Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as pharmacokinetics, toxicity, and off-target effects need to be thoroughly addressed in future studies. However, the growing body of research on 2-Chloro-1-2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl-1-propanone underscores its potential as a versatile and impactful molecule in the field of chemical biology and medicine. Continued exploration of its applications and mechanisms will undoubtedly contribute to the advancement of therapeutic strategies for a wide range of diseases.

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